![molecular formula C6H9N3O2 B1599924 Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate CAS No. 4314-21-0](/img/structure/B1599924.png)
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate
Overview
Description
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis
Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate: has been found to be a key precursor in the synthesis of triazole derivatives that exhibit significant antimicrobial properties. These derivatives have shown high growth inhibitory activity against various microbial strains, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
Compounds synthesized from this ethyl ester have demonstrated remarkable antioxidant activities. This is measured using assays like the DPPH free radical-scavenging assay, which indicates their potential as antioxidants in pharmaceutical formulations or as preservatives .
Antiviral Applications
The triazole ring present in Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a common pharmacological target due to its ability to conjugate with other bioactive compounds. This has led to the development of antiviral agents, particularly those targeting the SARS-CoV-2 virus, as evidenced by molecular docking studies .
Cancer Research
In cancer research, derivatives of this compound have been used in apoptosis studies. For instance, they have been applied in staining assays to induce apoptosis in cancer cell lines, providing insights into potential cancer therapies .
Antifungal Activity
The synthesized triazoles derived from Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate have been tested for antifungal activity against strains like Candida albicans and Rhizopus oryzae. This highlights its role in the development of new antifungal drugs .
Drug Discovery
The versatility of the triazole ring makes it an important scaffold in drug discovery. It’s used to create a variety of bioactive compounds with diverse therapeutic actions, including antibacterial, anticancer, and anti-hypercholesterolemic effects .
Material Science
Beyond pharmaceuticals, the triazole derivatives of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate find applications in material science due to their unique chemical properties, which can be tailored for specific functionalities in materials engineering .
Chemical Biology and Bioconjugation
In chemical biology, this compound is utilized for bioconjugation processes. It helps in attaching biomolecules to various substrates, which is crucial for studying biological processes and developing diagnostic tools .
properties
IUPAC Name |
ethyl 2-(triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFJGMMMBJQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435572 | |
Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate | |
CAS RN |
4314-21-0 | |
Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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